molecular formula C16H14O3S B2992148 (Z)-6-ethoxy-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one CAS No. 620547-19-5

(Z)-6-ethoxy-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one

Cat. No. B2992148
CAS RN: 620547-19-5
M. Wt: 286.35
InChI Key: BBDDDGMMPNQCIL-ZROIWOOFSA-N
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Description

“(Z)-6-ethoxy-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one” is an organic compound that likely contains a benzofuran backbone, which is a type of aromatic organic compound . The “Z” in the name indicates the geometry of the double bond, where the highest priority groups are on the same side of the double bond.


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry, which are commonly used to elucidate the structures of organic compounds .

Scientific Research Applications

Synthesis and Medical Imaging Application

The synthesis of benzofuran derivatives, specifically designed for medical imaging applications, demonstrates the relevance of such compounds in the development of new Positron Emission Tomography (PET) probes. For instance, (Z)-2-((1H-Indazol-3-yl)methylene)-6-methoxy-7-(piperazin-1-ylmethyl)benzofuran-3(2H)-one has been identified as a potent and selective inhibitor for the enzyme PIM1, with significant implications for imaging applications in medical diagnostics. The compound was synthesized with a high specific activity, indicating its potential as a PET probe for imaging the PIM1 enzyme, crucial for understanding its role in diseases (Gao et al., 2013).

Photophysical and Electroluminescent Properties

Research into the photophysical properties of benzofuran and thiophene derivatives reveals their potential in the development of novel materials for optoelectronic devices. Studies on Zn(II)-chelated complexes based on benzothiazole derivatives, including functional groups like methoxy, have highlighted their capability to produce white-light emission and their use in electroluminescent devices. These materials exhibit excited-state intramolecular proton transfer (ESIPT) leading to significant Stokes shifts, demonstrating their potential in organic light-emitting diodes (OLEDs) applications for enhanced electron-transport properties (Roh et al., 2009).

Electronic and Polymerization Characteristics

Further studies on the electronic structure and polymerization behavior of stereoisomers of thiophene derivatives, including those with ethoxy groups, have provided insights into their electrochemical and optical properties. These properties are influenced by the configuration of the molecules, with implications for the development of photoluminescent materials and the understanding of polymerization mechanisms under various conditions (Waskiewicz et al., 2005).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the presence of a benzofuran backbone, it might have interesting biological activities, as benzofuran derivatives have been found to possess various biological activities .

properties

IUPAC Name

(2Z)-6-ethoxy-2-[(3-methylthiophen-2-yl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3S/c1-3-18-11-4-5-12-13(8-11)19-14(16(12)17)9-15-10(2)6-7-20-15/h4-9H,3H2,1-2H3/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBDDDGMMPNQCIL-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=CS3)C)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=CS3)C)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-6-ethoxy-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one

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